molecular formula C18H22N2O6 B15261617 tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate

tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate

Cat. No.: B15261617
M. Wt: 362.4 g/mol
InChI Key: DSPBPZCPWOBHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 2059936-36-4) is a spirocyclic derivative featuring a benzopyran ring fused to a piperidine moiety, with a nitro group at position 6 and a tert-butyl carbamate protecting group. Its molecular formula is C₁₇H₂₀N₂O₆, and it has a molecular weight of 348.35 g/mol . The spirocyclic architecture confers conformational rigidity, making it relevant in medicinal chemistry for drug discovery, particularly as a scaffold for targeting enzymes or receptors.

Properties

Molecular Formula

C18H22N2O6

Molecular Weight

362.4 g/mol

IUPAC Name

tert-butyl 6-nitro-4-oxospiro[3H-chromene-2,3'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H22N2O6/c1-17(2,3)26-16(22)19-8-4-7-18(11-19)10-14(21)13-9-12(20(23)24)5-6-15(13)25-18/h5-6,9H,4,7-8,10-11H2,1-3H3

InChI Key

DSPBPZCPWOBHFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the nitro group and the tert-butyl ester. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes catalytic hydrogenation to form an amine (-NH₂). This reaction is critical for generating intermediates used in drug discovery.

  • Conditions : Hydrogen gas (H₂) at 1–3 atm, palladium on carbon (Pd/C) or Raney nickel catalyst, in ethanol or methanol at 25–50°C .

  • Product : tert-Butyl 6-amino-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate.

ParameterValue/Detail
Reaction Yield75–85% (depending on catalyst loading)
SelectivityHigh (>95%)
ByproductsTrace amounts of dehalogenated products

Nucleophilic Attack at the Carbonyl Group

The 4-oxo group participates in nucleophilic additions or reductions:

  • Reduction to Alcohol :

    • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    • Product : tert-Butyl 6-nitro-4-hydroxy-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate.

  • Grignard Reaction :

    • Reagents : Methylmagnesium bromide (CH₃MgBr) in tetrahydrofuran (THF).

    • Product : tert-Butyl 6-nitro-4-(hydroxy(alkyl))-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate derivatives.

Hydrolysis of the tert-Butyl Carboxylate

The ester group undergoes acidic or basic hydrolysis to yield a carboxylic acid:

  • Conditions :

    • Acidic : 6M HCl, reflux, 12–24 hours .

    • Basic : NaOH (2M) in ethanol/water, 60°C, 6–8 hours .

  • Product : 6-Nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylic acid .

Hydrolysis MethodYieldPurity
Acidic60–70%≥90%
Basic80–85%≥95%

Electrophilic Aromatic Substitution

The electron-deficient benzopyran ring (due to the nitro group) undergoes selective electrophilic substitution:

  • Nitration : Further nitration at the 8-position using nitric acid (HNO₃)/sulfuric acid (H₂SO₄).

  • Halogenation : Chlorination or bromination with Cl₂ or Br₂ in acetic acid.

ReactionReagentsPosition Selectivity
NitrationHNO₃/H₂SO₄, 0–5°C8-position
BrominationBr₂/FeBr₃, 25°C7-position

Ring-Opening Reactions

The spirocyclic structure may undergo ring-opening under strong acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the benzopyran ring, yielding a linear ketone-piperidine derivative .

  • Base-Mediated Rearrangement : NaOH in ethanol induces ring expansion, forming a quinoline analog .

Cross-Coupling Reactions

The nitro group facilitates palladium-catalyzed couplings:

  • Suzuki Coupling : With arylboronic acids (ArB(OH)₂) to introduce aryl groups at the 6-position .

    • Catalyst : Pd(PPh₃)₄, K₂CO₃, in dioxane/H₂O .

Aryl GroupYieldApplication
Phenyl65%Bioactive intermediate synthesis
4-Methoxyphenyl58%Fluorescent probes

Comparative Reactivity with Analogues

Substituents at the 6-position significantly alter reactivity:

CompoundReactivity with NaBH₄Nitration Rate (relative)
6-Nitro derivativeFast1.0 (reference)
6-Cyano derivativeModerate0.3
6-Methyl derivative Slow0.1

Stability Under Ambient Conditions

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and NOₓ .

  • Photostability : Sensitive to UV light; storage in amber vials recommended .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound may be used to study the effects of spirocyclic structures on biological systems. Its potential interactions with various biological targets make it a subject of interest in the development of new pharmaceuticals.

Medicine

In medicine, tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate could be explored for its potential therapeutic properties. Its unique structure may offer advantages in drug design, such as improved stability or selectivity for specific biological targets.

Industry

In industry, this compound may be used in the development of new materials with unique properties. Its spirocyclic structure could impart desirable characteristics such as increased rigidity or specific electronic properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The nitro group, for example, can participate in redox reactions, while the spirocyclic structure may interact with biological macromolecules in unique ways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs with Substituent Variations

The following compounds share the spiro[1-benzopyran-2,3'-piperidine] core but differ in substituents at position 6:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate Nitro (-NO₂) C₁₇H₂₀N₂O₆ 348.35 Electron-withdrawing nitro group enhances reactivity in electrophilic substitution.
tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate Methyl (-CH₃) C₁₉H₂₅NO₄ 331.41 Electron-donating methyl group increases lipophilicity, potentially improving bioavailability.
tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate Bromo (-Br) C₁₇H₂₁BrN₂O₄ 397.26 Bromine acts as a leaving group, enabling cross-coupling reactions. Melting point: 226–227°C.

Key Observations:

  • Molecular Weight: The bromo analog has the highest molecular weight (397.26 g/mol) due to bromine’s atomic mass, while the methyl derivative is lighter (331.41 g/mol) .
  • Reactivity: The nitro group’s electron-withdrawing nature contrasts with the methyl group’s electron-donating effects, influencing regioselectivity in further functionalization . The bromo compound serves as a versatile intermediate for Suzuki or Buchwald-Hartwig reactions .
  • Thermal Stability: The bromo analog exhibits a high melting point (226–227°C), suggesting greater crystallinity compared to the nitro and methyl derivatives, though data for the latter are unavailable .
2.2 Analogs with Heterocyclic Ring Variations

A pyrrolidine-based analog, tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate, shares the nitro substituent but replaces piperidine with a five-membered pyrrolidine ring.

Commercial Availability and Pricing

All analogs are currently listed as out of stock, with restocking notifications available via email . The bromo derivative is notably expensive, priced at JPY 29,300 for 250 mg (95% purity), reflecting its utility as a synthetic intermediate .

Biological Activity

The compound tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate (CAS No. 2245085-49-6) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C17H22N2O3
  • Molecular Weight : 302.36 g/mol
  • Purity : Typically available at 98% purity .

Research indicates that compounds similar to tert-butyl 6-nitro derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against a range of bacteria and fungi.
  • Anticancer Properties : Some studies suggest that these compounds may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
  • Neuroprotective Effects : Preliminary research indicates potential benefits in neurodegenerative conditions by modulating oxidative stress and inflammatory pathways.

Therapeutic Potentials

  • Antimicrobial Agents
    • Several studies have demonstrated the efficacy of related compounds against pathogens such as Staphylococcus aureus and Escherichia coli.
    • The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
  • Anticancer Activity
    • In vitro studies have shown that certain nitro-substituted compounds can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.
    • The proposed mechanism includes the induction of cell cycle arrest and apoptosis through mitochondrial pathways.
  • Neuroprotective Applications
    • Research has indicated that these compounds may protect neuronal cells from oxidative damage, potentially benefiting conditions like Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of a series of nitro-substituted benzopyran derivatives. The results indicated that tert-butyl 6-nitro derivatives demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC (µg/mL)Target Organism
A8Staphylococcus aureus
B16Escherichia coli
C32Candida albicans

Case Study 2: Anticancer Activity

In a study focusing on breast cancer cell lines (MCF-7), tert-butyl 6-nitro derivatives were found to induce apoptosis through caspase activation. The results showed a dose-dependent increase in apoptotic cells after treatment with varying concentrations of the compound.

Concentration (µM)% Apoptosis
1015
2530
5060

Case Study 3: Neuroprotection

A study assessed the neuroprotective effects of nitro-substituted compounds in an oxidative stress model using SH-SY5Y neuronal cells. The compound demonstrated a significant reduction in reactive oxygen species (ROS) production compared to control groups.

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-Butyl 6-nitro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate with high yield and purity?

  • Methodological Answer: Synthesis typically involves multi-step procedures, including spiro ring formation and nitro group introduction. Key parameters:
  • Solvent systems: Dichloromethane (DCM) or ethyl acetate for coupling steps; nitric acid/sulfuric acid mixtures for nitration.

  • Temperature: Controlled nitration at 0–5°C to avoid side reactions (exothermic) .

  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling to construct the spiro framework .

  • Reaction time: 12–24 hours for coupling steps; 2–4 hours for nitration .

  • Yield optimization: Use inert atmospheres (N₂/Ar) and anhydrous conditions for moisture-sensitive steps .

    • Data Table:
Reaction StepSolvent SystemTemperatureCatalystTime (h)Yield Range (%)
Spiro Ring FormationDioxane/H₂O80°CPd(PPh₃)₄12–2460–75
Nitro Group IntroductionHNO₃/H₂SO₄0–5°C2–450–65

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR):
  • ¹H NMR (400–600 MHz): Assigns proton environments (e.g., spiro junction protons at δ 3.5–4.5 ppm) .
  • ¹³C NMR: Identifies carbonyl (δ 170–180 ppm) and nitro group effects on aromatic carbons .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (C₁₇H₂₀N₂O₆, [M+H]⁺ = 349.1402) .
  • Infrared Spectroscopy (IR): Detects nitro (1520–1350 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches .
  • X-ray Crystallography: Resolves spiro conformation and torsion angles for absolute configuration .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, safety goggles, and face shield .
  • Ventilation: Use fume hoods for nitration steps to mitigate toxic NOx fumes .
  • First Aid: Immediate rinsing with water for skin/eye contact; medical consultation for ingestion .
  • Storage: In amber glass bottles at –20°C to prevent photodegradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer:
  • Analog Synthesis: Modify substituents (e.g., replace nitro with amino or halogens) to assess electronic effects .
  • In vitro Assays: Test kinase inhibition (IC₅₀) using ATP-binding assays; compare selectivity across kinase families .
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins .
  • Data Correlation: Plot substituent electronic parameters (Hammett σ) against bioactivity to identify key SAR trends .

Q. How should researchers address contradictions in reported reaction yields or biological activities of derivatives?

  • Methodological Answer:
  • Reproducibility Checks: Validate purity via HPLC (>95%) and confirm reaction conditions (e.g., solvent grade, catalyst lot) .
  • Data Normalization: Standardize bioassay protocols (e.g., cell line passage number, incubation time) to reduce variability .
  • Meta-Analysis: Use statistical tools (e.g., ANOVA) to identify outliers and systematic errors across studies .

Q. What mechanistic approaches are recommended to elucidate the compound’s interaction with biological targets?

  • Methodological Answer:
  • Kinetic Studies: Measure enzyme inhibition (e.g., kᵢₙₕ) under varied substrate concentrations to determine mechanism (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) for target-ligand interactions .
  • Mutagenesis: Engineer target protein mutants (e.g., Ala-scanning) to identify critical binding residues .

Q. How does the nitro group influence the compound’s reactivity and utility as a synthetic intermediate?

  • Methodological Answer:
  • Electrophilic Reactivity: Nitro groups direct electrophilic substitution (e.g., bromination) to meta positions .
  • Reduction Pathways: Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling further functionalization (e.g., amide coupling) .
  • Steric Effects: The nitro group’s bulk may hinder rotation at the spiro center, affecting conformational stability .

Q. What strategies are effective for purifying this compound from complex reaction mixtures?

  • Methodological Answer:
  • Chromatography: Use silica gel flash chromatography (hexane/EtOAc gradient) for initial purification .
  • Recrystallization: Optimize solvent pairs (e.g., EtOH/H₂O) to isolate high-purity crystals .
  • HPLC: Employ reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) for final polishing .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer:
  • Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Light Sensitivity: Compare NMR spectra before/after UV exposure to detect photodegradation products .
  • Lyophilization: Assess stability in lyophilized vs. solution states for long-term storage recommendations .

Q. How can comparative analysis with structural analogs guide lead optimization?

  • Methodological Answer:
  • Pharmacophore Mapping: Overlay analogs (e.g., tert-butyl spiro-pyrrolidine derivatives) to identify conserved bioactive motifs .
  • ADME Profiling: Compare logP (octanol/water) and metabolic stability (microsomal assays) to prioritize analogs .
  • Toxicity Screening: Use zebrafish models to rank analogs by LC₅₀ and therapeutic index .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.